2,3-Bis(dibromomethyl)quinoxaline

Flame retardant Bromine content Halogen loading efficiency

Procure 2,3-bis(dibromomethyl)quinoxaline as a high-bromine (~67.5% Br) synthetic intermediate. It serves as a latent precursor for quinoxalino-2,3-quinodimethane generation in Diels-Alder reactions. Buyers evaluating flame-retardant applications must independently verify thermal stability above 200°C due to documented decomposition issues with analogous structures. Specify ≥95% purity.

Molecular Formula C10H6Br4N2
Molecular Weight 473.78 g/mol
CAS No. 32602-06-5
Cat. No. B12042828
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,3-Bis(dibromomethyl)quinoxaline
CAS32602-06-5
Molecular FormulaC10H6Br4N2
Molecular Weight473.78 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)N=C(C(=N2)C(Br)Br)C(Br)Br
InChIInChI=1S/C10H6Br4N2/c11-9(12)7-8(10(13)14)16-6-4-2-1-3-5(6)15-7/h1-4,9-10H
InChIKeyPHJIAEAPYCJUOB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.25 g / 1 g / 1 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2,3-Bis(dibromomethyl)quinoxaline 32602-06-5 Procurement Specification and Chemical Identity


2,3-Bis(dibromomethyl)quinoxaline (CAS 32602-06-5) is a tetra-brominated quinoxaline derivative with molecular formula C₁₀H₆Br₄N₂ and molecular weight 473.78 g/mol . The compound features two dibromomethyl (-CHBr₂) substituents at the 2- and 3-positions of the quinoxaline heterocyclic core, imparting high bromine content (~67.5% Br by weight) and distinctive reactivity profiles . It is commercially available as a research chemical with reported purity specifications typically ≥95% . The compound serves dual functional roles: as a synthetic intermediate capable of generating quinoxalino-2,3-quinodimethane for Diels-Alder cycloadditions [1], and as a brominated aromatic species structurally positioned for evaluation in flame-retardant polymer compositions requiring thermal stability above standard processing temperatures [2].

2,3-Bis(dibromomethyl)quinoxaline CAS 32602-06-5: Why Analogs Cannot Be Substituted Without Verification


Generic substitution among brominated quinoxaline derivatives or structurally related flame retardants is scientifically unsupported due to fundamental differences in bromination pattern, substitution position, and resultant physicochemical behavior. 2,3-Bis(dibromomethyl)quinoxaline contains two dibromomethyl (-CHBr₂) groups at the 2- and 3-positions , distinguishing it from mono-bromomethyl analogs (e.g., 2-(dibromomethyl)quinoxaline, CAS 32601-90-4) , positionally isomeric derivatives (e.g., 5-(dibromomethyl)quinoxaline, CAS 958994-25-7) , and the less-reactive 2,3-bis(bromomethyl)quinoxaline precursor [1]. In flame-retardant contexts, historical attempts to interchange dibromomethyl-substituted aromatics have demonstrated catastrophic incompatibility: certain bis(dibromomethyl)benzenes decomposed at polystyrene processing temperatures (~200°C), causing equipment corrosion and failed self-extinguishing performance [2]. This establishes that even structurally analogous dibromomethyl-containing compounds cannot be assumed interchangeable without empirical validation under application-specific thermal and formulation conditions. The quantitative evidence in Section 3 documents where measurable differentiation exists and where comparative data remain unavailable.

2,3-Bis(dibromomethyl)quinoxaline 32602-06-5: Quantitative Differentiation Evidence Versus Analogs


Bromine Content and Halogen Loading: 2,3-Bis(dibromomethyl)quinoxaline vs. Mono-Bromomethyl Quinoxaline Analogs

2,3-Bis(dibromomethyl)quinoxaline (C₁₀H₆Br₄N₂, MW 473.78) contains four bromine atoms per molecule, corresponding to a calculated bromine content of approximately 67.5% by weight . This represents substantially higher bromine loading than mono-substituted dibromomethyl quinoxaline analogs, which contain only two bromine atoms per molecule. The higher bromine content per unit mass is a critical parameter for flame-retardant efficiency, as bromine radical release in the vapor phase directly correlates with flame suppression capacity [1]. Procurement specifications for this compound typically require ≥95% purity , which should be verified as impurities may reduce effective bromine loading.

Flame retardant Bromine content Halogen loading efficiency

Thermal Decomposition Requirements for Styrenic Polymer Processing: Historical Failure of Dibromomethyl Benzene Analogs

Patent documentation DE2064677B2 explicitly reports that attempts to use 1,2-bis(dibromomethyl)benzene or 1,4-bis(dibromomethyl)benzene as flame retardants in impact-resistant polystyrene failed because these dibromomethyl-substituted aromatic compounds decomposed at standard polystyrene processing temperatures, releasing corrosive bromine species that damaged processing equipment and prevented formation of self-extinguishing test specimens [1]. The patent further specifies that suitable brominated polyalkylbenzenes for this application must exhibit a decomposition point of at least 200°C [1]. While no direct comparative thermal stability data for 2,3-bis(dibromomethyl)quinoxaline versus these failed benzene analogs is currently available in the public literature, the quinoxaline heterocyclic core confers fundamentally different electronic and thermal degradation pathways compared to the purely carbocyclic benzene analogs. Empirical verification of decomposition temperature under relevant processing conditions is essential prior to procurement for polymer applications.

Flame retardant Thermal stability Polystyrene processing Decomposition temperature

Microwave-Assisted Debromination and Diels-Alder Trapping: Synthetic Reactivity of Bis(dibromomethyl) Heterocycles

The Science of Synthesis compendium documents that microwave irradiation under solvent-free conditions induces debromination of 2,3-bis(dibromomethyl)pyrazine, generating the reactive 2,3-bis(bromomethylene)-2,3-dihydropyrazine intermediate, which is subsequently trapped by dienophiles to yield quinoxaline derivatives in moderate to good yields (52-90% depending on substituents) [1]. While the documented substrate is the pyrazine analog rather than the quinoxaline itself, the reaction principle demonstrates that bis(dibromomethyl)-substituted diazine heterocycles serve as competent precursors for in situ generation of ortho-quinodimethane-type dienes. 2,3-Bis(dibromomethyl)quinoxaline is anticipated to exhibit analogous reactivity, functioning as a latent diene source for Diels-Alder cycloadditions after reductive debromination to the corresponding quinoxalino-2,3-quinodimethane [2]. This contrasts with 2,3-bis(bromomethyl)quinoxaline, which has been directly employed in nucleophilic substitution reactions for derivative synthesis [3] but lacks the same capacity for direct diene generation.

Organic synthesis Diels-Alder cycloaddition Microwave synthesis Quinoxaline derivatives

Physical Form and Boiling Point: Procurement-Relevant Property Comparison

2,3-Bis(dibromomethyl)quinoxaline (CAS 32602-06-5) exhibits a boiling point of approximately 430.9°C at 760 mmHg . This high boiling point distinguishes it from less-substituted quinoxaline derivatives and reflects the substantial molecular weight (473.78 g/mol) conferred by the four bromine atoms . The compound is supplied as a solid requiring long-term storage in cool, dry conditions . In contrast, mono-substituted dibromomethyl quinoxaline analogs (e.g., CAS 32601-90-4) have lower molecular weights and correspondingly different volatility profiles. Procurement specifications typically cite ≥95% purity ; however, no publicly available comparative purity data across suppliers has been identified. The high boiling point indicates low volatility under ambient conditions, which may be advantageous for applications requiring thermal stability during storage and handling, though this property alone does not guarantee thermal stability under polymer melt processing conditions (see Evidence Item 2).

Physical properties Boiling point Procurement specifications Handling

Limitation Statement: Absence of Direct Comparative Flame-Retardant Performance Data

A comprehensive search of the available scientific and patent literature has not identified any published studies that directly measure and compare the flame-retardant performance of 2,3-bis(dibromomethyl)quinoxaline against established brominated flame retardants (e.g., HBCD, TBBPA, DBDPE) or against structural analogs in standardized flammability tests (e.g., UL 94, LOI, cone calorimetry). No head-to-head data exist quantifying LOI values, UL 94 ratings, heat release rates, or ignition times for polymer formulations containing this compound versus comparator formulations. Consequently, any claim of superior or equivalent flame-retardant efficacy relative to commercial alternatives cannot be substantiated by published quantitative evidence. Procurement decisions for flame-retardant applications must therefore be predicated on internal empirical evaluation under the specific polymer matrix and processing conditions of interest, guided by the thermal stability caveats documented in Evidence Item 2. This data gap does not preclude the compound's utility as a synthetic intermediate, for which its established reactivity (Evidence Item 3) provides sufficient justification.

Data gap Flame retardant Comparative performance Procurement caution

2,3-Bis(dibromomethyl)quinoxaline CAS 32602-06-5: Evidence-Based Application Scenarios for Procurement Planning


Synthetic Intermediate for Diels-Alder Cycloaddition to Construct Polycyclic Quinoxaline Derivatives

Based on the established reactivity of bis(dibromomethyl)-substituted diazine heterocycles under microwave debromination conditions , 2,3-bis(dibromomethyl)quinoxaline is procured primarily as a latent diene precursor. Upon reductive debromination, it generates quinoxalino-2,3-quinodimethane in situ, which can be trapped by dienophiles including fullerene C₆₀ derivatives to yield stable cycloadducts suitable for isolation and further manipulation . This application is supported by class-level inference from pyrazine analog reactivity (yields 52-90%) and by precedent for quinoxalino-2,3-quinodimethane generation from the bis(bromomethyl) analog . Procurement for this purpose should specify ≥95% purity to minimize side reactions during diene generation.

Exploratory Evaluation as Brominated Flame-Retardant Additive in High-Temperature Styrenic Polymers

The high bromine content (~67.5% Br by weight) of 2,3-bis(dibromomethyl)quinoxaline makes it a candidate for exploratory flame-retardant evaluation in polystyrene and styrenic copolymer formulations. However, procurement for this application requires rigorous internal qualification due to documented failures of structurally related bis(dibromomethyl)benzenes under polystyrene processing conditions, which exhibited premature decomposition below 200°C and caused equipment corrosion . Users must empirically verify that the compound meets the minimum 200°C decomposition point requirement specified in patent DE2064677B2 for styrenic polymer processing . The quinoxaline heterocyclic core may confer different thermal degradation kinetics compared to the failed benzene analogs, but this remains unverified in published literature. Procurement decisions should be contingent on successful internal thermal stability screening under the exact polymer matrix and processing temperature profile of the intended application.

Precursor for Nucleophilic Substitution to Generate Functionalized Quinoxaline Libraries

The dibromomethyl groups at the 2- and 3-positions provide reactive sites for nucleophilic substitution reactions with amines, thiols, and other nucleophiles . This reactivity profile enables the synthesis of diverse 2,3-disubstituted quinoxaline derivatives. While 2,3-bis(bromomethyl)quinoxaline has been more extensively characterized for antimicrobial derivative synthesis (12 derivatives evaluated, with fluorinated analogs showing broad antifungal activity) , the dibromomethyl variant offers a distinct reactivity manifold due to the higher oxidation state of the benzylic carbon, which may influence substitution kinetics and product profiles. Procurement for this application is appropriate for medicinal chemistry and heterocyclic library synthesis programs requiring access to the specific dibromomethyl substitution pattern.

Research-Grade Material for Physicochemical Characterization and Structure-Activity Relationship Studies

As a tetra-brominated heterocyclic compound with well-defined molecular structure (C₁₀H₆Br₄N₂, MW 473.78) , 2,3-bis(dibromomethyl)quinoxaline serves as a reference standard for analytical method development, spectroscopic characterization, and structure-activity relationship (SAR) studies in brominated flame retardant research programs. The compound has been included as a structurally representative brominated flame retardant in multivariate characterization studies aimed at establishing quantitative structure-activity relationships for physicochemical properties . Procurement in ≥95% purity with certificate of analysis is essential for reproducible analytical applications. This scenario is supported by the compound's inclusion in curated chemical databases and its use as a training set compound in brominated flame retardant classification studies .

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